molecular formula C16H12FN3O3 B2668254 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 865285-59-2

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2668254
CAS No.: 865285-59-2
M. Wt: 313.288
InChI Key: XGMZUSCWBSVXOQ-UHFFFAOYSA-N
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Description

N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a 2-methoxybenzamide moiety at the 2-position. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry . This compound is synthesized via condensation reactions, as evidenced by analogous protocols for related oxadiazole derivatives .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMZUSCWBSVXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves a multi-step process. One common synthetic route starts with the reaction of 4-fluorobenzoic acid with hydrazine hydrate to form 4-fluorobenzohydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol. Finally, the thiol group is replaced with a methoxybenzamide group through a nucleophilic substitution reaction .

Chemical Reactions Analysis

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Oxadiazole-Based Compounds

Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Applications Evidence ID
N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide C₁₆H₁₂FN₃O₃ 2-methoxybenzamide; 5-(4-fluorophenyl) Medicinal chemistry scaffold
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₅H₂₂FN₃O₄S Sulfamoyl group; benzyl-ethyl side chain Enhanced solubility; kinase inhibition
2-[[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide C₁₆H₁₁BrFN₃O₂S 3-bromophenyl; sulfanyl-acetamide Pesticide candidate (similar to diflufenican)
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide C₂₁H₂₁FN₄O₅S 3-methoxyphenyl; morpholine sulfonyl Improved pharmacokinetics
N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide C₁₆H₁₂FN₃O₂S Thiadiazole core (vs. oxadiazole) Higher metabolic stability
3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide C₂₈H₃₀FN₅O₄S Chiral centers; methylsulfonylamino group Drug candidate (PDB ligand)

Key Comparative Insights

Core Heterocycle Modifications

  • Oxadiazole vs.

Substituent Effects

  • Fluorophenyl vs. Bromophenyl : The 4-fluorophenyl group in the target compound improves lipid solubility compared to the 3-bromophenyl substituent in , which may enhance membrane permeability but reduce electronegativity .
  • Methoxybenzamide vs. Sulfamoylbenzamide : The 2-methoxybenzamide in the target compound favors hydrogen bonding with biological targets, whereas sulfamoyl groups (e.g., in ) enhance solubility and kinase inhibitory activity .

Spectroscopic Differentiation

  • IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in 1,3,4-oxadiazoles distinguishes them from precursor hydrazinecarbothioamides .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound classified under oxadiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

PropertyValue
Chemical Formula C18H15FN4O2
Molecular Weight 338.34 g/mol
IUPAC Name This compound
PubChem CID 134691207

Synthesis Methods

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. Common methods include:

  • Cyclization Reaction : The reaction of 4-fluorobenzohydrazide with methoxybenzoic acid derivatives under dehydrating conditions.
  • Reagents : Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) is often used as dehydrating agents at elevated temperatures.

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi.
  • Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation.
  • Mechanism of Action : The oxadiazole ring and fluorophenyl group facilitate interactions with enzymes and receptors, potentially modulating their activity and disrupting cellular processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against several pathogenic bacteria and fungi. Results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Testing : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased rates of apoptosis.

Comparative Analysis

When compared to other oxadiazole derivatives, this compound demonstrates unique properties due to its specific substituents. For instance:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleModerateHigh
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3-trifluoropropen-1-yl)-5-fluoro-1H-pyrazoleLowModerate

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide?

  • Methodology :

  • Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of a hydrazide intermediate. For example, 4-fluorophenyl-substituted hydrazides can be prepared by reacting 4-fluorobenzoic acid derivatives with hydrazine hydrate under reflux ( ).

  • Step 2 : Couple the oxadiazole amine with 2-methoxybenzoyl chloride using a base (e.g., pyridine) in anhydrous tetrahydrofuran (THF) at 0–5°C ( ).

  • Key Reagents : Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective coupling agents for amide bond formation ().

  • Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of coupling reagents ( ).

    • Data Table :
StepReagents/ConditionsYieldReference
Hydrazide FormationHydrazine hydrate, reflux, 6h75%
Oxadiazole CyclizationBrCN, methanol, RT60%
Amide Coupling2-Methoxybenzoyl chloride, pyridine, THF40%

Q. Which spectroscopic techniques confirm the structural identity of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and oxadiazole ring vibrations at ~950–1250 cm⁻¹ ().
  • NMR Analysis :
  • ¹H NMR : Aromatic protons from the 4-fluorophenyl group appear as doublets (δ 7.5–8.0 ppm, J = 8–9 Hz), while methoxy protons resonate as a singlet at δ 3.8–4.0 ppm ( ).
  • ¹³C NMR : The oxadiazole carbons appear at δ 165–170 ppm, and the benzamide carbonyl at δ 166–168 ppm ( ).
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., m/z 342.1 for C₁₆H₁₂FN₃O₃) ( ).

Q. What preliminary biological activities are associated with this compound?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) ( ).
  • Enzyme Inhibition : Screen against α-glucosidase or lipoxygenase (LOX) using spectrophotometric methods ( ).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ values calculated via nonlinear regression ( ).

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Methodology :

  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates ( ).
  • Catalyst Screening : Test alternatives to DCC, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to reduce side reactions ().
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min while maintaining yields >60% ( ).

Q. How do structural modifications influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorophenyl vs. Chlorophenyl : Fluorine enhances electronegativity, improving membrane permeability and target binding ( ).
  • Methoxy Positioning : 2-Methoxy on benzamide improves steric compatibility with enzyme active sites (e.g., LOX inhibition) ( ).
    • Data Table :
DerivativeSubstitutionMIC (μg/mL)IC₅₀ (μM, MCF-7)
Target Compound4-Fluorophenyl8.012.4
Analog A4-Chlorophenyl16.018.9
Analog B3-Methoxy32.0>50

Q. How to resolve contradictions in fluorescence binding data under varying pH conditions?

  • Methodology :

  • pH Titration Studies : Measure fluorescence intensity (λexem = 340/380 nm) across pH 3–8. Optimal binding occurs at pH 5 due to protonation of the oxadiazole nitrogen ().
  • Competitive Binding Assays : Use displacement studies with known ligands (e.g., ATP) to calculate binding constants (Kd) ( ).
    • Data Table :
pHFluorescence Intensity (a.u.)Kd (μM)
5450 ± 125.2 ± 0.3
7320 ± 1812.1 ± 1.1

Q. What computational strategies predict binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with LOX or PFOR enzymes. The oxadiazole ring forms hydrogen bonds with catalytic residues ( ).
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å) ( ).

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